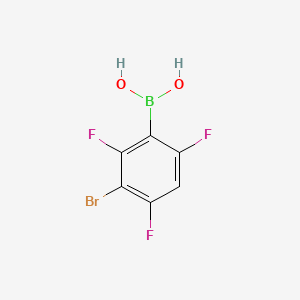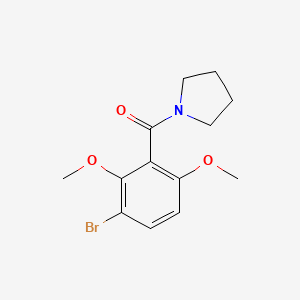
(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone: is an organic compound that features a brominated aromatic ring substituted with two methoxy groups and a pyrrolidinyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the bromination of 2,6-dimethoxyphenyl compounds followed by the introduction of the pyrrolidinyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent step involves the formation of the methanone linkage through a reaction with pyrrolidine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: In biological research, it may be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The brominated aromatic ring and the pyrrolidinyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- (3-Bromo-2,5-dimethoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(piperidin-1-yl)methanone
- (3-Bromo-2,6-dimethoxyphenyl)(morpholin-1-yl)methanone
Comparison: Compared to its analogs, (3-Bromo-2,6-dimethoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the methoxy groups and the presence of the pyrrolidinyl group. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C13H16BrNO3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
(3-bromo-2,6-dimethoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16BrNO3/c1-17-10-6-5-9(14)12(18-2)11(10)13(16)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
ALWKNHWPWHHJHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Br)OC)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


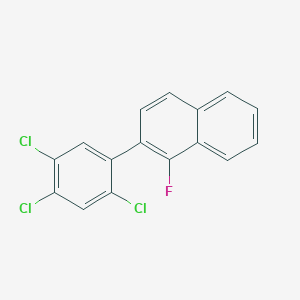
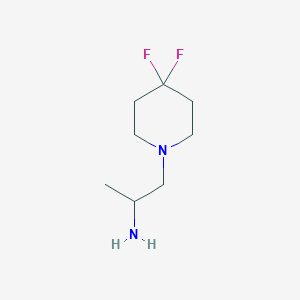
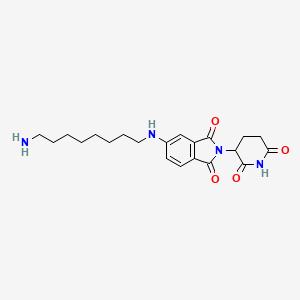
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
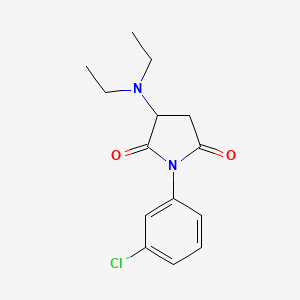
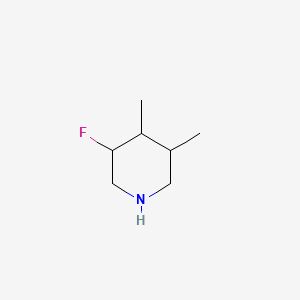
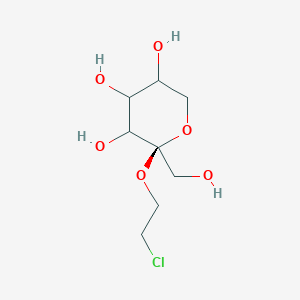
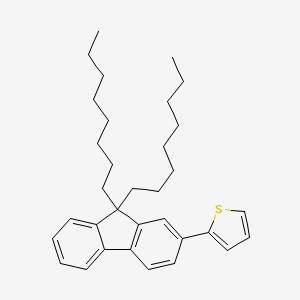
![4-((1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B14778377.png)
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
